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Compound of Interest

Compound Name: PDB-Pfp

Cat. No.: B8064654 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with best practices, troubleshooting guides, and frequently asked questions for

depositing structural data to the Protein Data Bank (PDB).

Frequently Asked Questions (FAQs)
Q1: What is the recommended file format for coordinate deposition?

It is highly recommended to use the PDBx/mmCIF format for coordinate files. This format

accommodates large and complex structures and is the standard for the wwPDB deposition

system. While the legacy PDB format is still accepted, it will be automatically converted to

PDBx/mmCIF upon upload. For large structures with over 99,999 atoms or more than 62

chains, the PDBx/mmCIF format is mandatory.[1][2]

Q2: What experimental data is required for deposition?

The required experimental data depends on the structure determination method:

X-ray Crystallography: One coordinate file and one structure factor file (in mmCIF or MTZ

format) are required.[1][3]

NMR Spectroscopy: A coordinate file, a chemical shift file, and at least one restraint file are

mandatory.[1]
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3D Electron Microscopy (3DEM): A coordinate file, one primary map file, and a map image

file are required.

Q3: What is the OneDep system?

OneDep is the unified deposition, biocuration, and validation system of the Worldwide Protein

Data Bank (wwPDB). It provides a single web-based portal for all depositions and ensures data

quality and consistency across the PDB archive.

Q4: What is a validation report and why is it important?

A validation report is a comprehensive assessment of the quality of a deposited structure. It

provides metrics on the experimental data, the structural model, and the fit between them.

Reviewing the preliminary validation report before submission is crucial to identify and correct

potential errors in your model. Many scientific journals now require the official wwPDB

validation report to accompany manuscript submissions.

Q5: Can I check the quality of my structure before starting a deposition?

Yes, the wwPDB provides a standalone Validation Server where you can upload your

coordinate and experimental data files to generate a preliminary validation report before

initiating the formal deposition process.

Troubleshooting Guides
This section addresses common issues encountered during PDB data deposition and

validation.

Interpreting the Validation Report Slider
The validation report includes a slider graphic that provides a quick "at-a-glance" assessment

of your structure's quality compared to the entire PDB archive.
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Metric
"Good" Range
(Closer to Blue)

"Poor" Range
(Closer to Red)

What it Means

R-free Lower values Higher values

A measure of how well

the model predicts a

subset of

experimental data not

used in refinement. A

large difference

between R-work and

R-free may indicate

overfitting.

Clashscore Lower values Higher values

The number of serious

steric overlaps per

1000 atoms. High

values suggest a poor

model geometry.

Ramachandran

Outliers
< 0.5% > 0.5%

Percentage of

residues with

backbone dihedral

angles in disallowed

regions. A high

percentage indicates

problems with the

protein backbone

conformation.

Sidechain Outliers < 1% > 1%

Percentage of

residues with non-

rotameric sidechain

conformations. High

values may indicate

incorrect sidechain

modeling.

RSRZ Outliers < 2% > 2% Percentage of

residues with a poor fit

to the electron density
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map. A high number

suggests that parts of

the model are not

well-supported by the

experimental data.

Caption: Interpreting the wwPDB Validation Report Slider Metrics.

Issue: High Clashscore
A high clashscore indicates steric clashes between atoms that are too close together.

Solutions:

Visual Inspection: Use molecular graphics software (e.g., Coot, PyMOL) to visualize the

clashes identified in the validation report.

Add Hydrogens: Ensure that hydrogen atoms have been added to your model before

calculating the clashscore, as they are crucial for identifying many steric clashes.

Sidechain Refinement: Manually adjust the rotamers of clashing sidechains to more

favorable conformations.

Energy Minimization/Refinement: Perform energy minimization or further refinement of the

model. Tools like Phenix and REFMAC can help resolve clashes.

Check for Incorrect Building: In cases of persistent clashes, it may be necessary to manually

rebuild problematic sections of the model.

Issue: Ramachandran or Rotamer Outliers
These outliers suggest that the backbone or sidechain conformations of some residues are in

energetically unfavorable regions.

Solutions:

Manual Correction in Coot: Use the real-space refinement tools in Coot to manually adjust

the torsion angles of outlier residues to fall within allowed Ramachandran or rotameric
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regions.

Refinement with Restraints: When using refinement software like Phenix, ensure that

Ramachandran and rotamer restraints are turned on to guide the model towards more

favorable conformations.

Inspect Electron Density: Carefully examine the electron density map for the outlier residues.

A genuine, functionally important but unusual conformation should be well-supported by the

experimental data. If the density is poor, it may indicate a modeling error.

Iterative Refinement: Fixing outliers may require several cycles of manual correction and

automated refinement.

Experimental Protocols
Preparing X-ray Crystallography Data for Deposition

Coordinate File Generation:

Ensure your final refined model is in the PDBx/mmCIF format. Most modern refinement

packages (e.g., REFMAC, Phenix) can output deposition-ready mmCIF files.

The coordinate file should include all atoms (including hydrogens if modeled), solvent

molecules, and ligands.

The sequence in the coordinate file must match the sequence of the crystallized molecule,

including any tags or mutations.

Structure Factor File Preparation:

The structure factor file should also be in mmCIF format. If your data is in another format

(e.g., MTZ), use a tool like SF-Tool to convert it.

The file must contain the reflection data (h, k, l), structure factor amplitudes (F) or

intensities (I), their standard uncertainties (sigmaF or sigmaI), and the R-free flags.

Data Extraction and Validation:
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Use the pdb_extract tool to merge information from various output files from your structure

determination software into a single mmCIF file. This can help minimize errors and save

time during deposition.

Before deposition, upload your coordinate and structure factor files to the wwPDB

Validation Server to get a preliminary validation report. Review this report carefully and

address any identified issues.

Visual Workflows

Pre-Deposition

Deposition on OneDep Post-Deposition

Prepare Coordinate File (PDBx/mmCIF)

Run pdb_extract (Optional)

Prepare Experimental Data (e.g., Structure Factors)

Validate on wwPDB Validation Server Start New Deposition SessionProceed to Deposition Upload Files Review Preliminary Validation Report Submit for Biocuration Biocurator Review and Communication Approve Final Entry Entry Released in PDB
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Caption: A generalized workflow for PDB data deposition.
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Generate Validation Report
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Caption: Iterative cycle of model validation and correction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [PDB Data Deposition & Validation: A Technical Support
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8064654#best-practices-for-pdb-pfp-data-deposition-
and-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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